Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-
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Overview
Description
N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of amides It features a naphthalene ring, an ethyl linker, and a p-tolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Naphthalen-2-yloxyethyl Intermediate: This can be achieved by reacting naphthol with an appropriate ethylating agent under basic conditions.
Acylation Reaction: The intermediate is then reacted with p-tolylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the ethyl linker.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Naphthalen-2-yloxy)ethyl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-(Naphthalen-2-yloxy)ethyl)-N-(m-tolyl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide is unique due to the specific combination of the naphthalene ring, ethyl linker, and p-tolyl group, which may confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
61293-94-5 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-16-7-10-20(11-8-16)22(17(2)23)13-14-24-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
WDKDOCLCEXAAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCOC2=CC3=CC=CC=C3C=C2)C(=O)C |
Origin of Product |
United States |
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